

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzeneboronic Acid

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Compound of Interest

Compound Name:	2-Fluoro-6-methoxybenzeneboronic acid
Cat. No.:	B1307356

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-6-methoxybenzeneboronic acid**, a key building block in modern organic synthesis and drug discovery. This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its application in significant chemical transformations.

Core Physicochemical Properties

2-Fluoro-6-methoxybenzeneboronic acid is a white to pale cream crystalline powder. Its molecular formula is $C_7H_8BFO_3$, with a molecular weight of 169.95 g/mol.

Quantitative Data Summary

The melting point of **2-Fluoro-6-methoxybenzeneboronic acid** is a critical parameter for its identification and purity assessment. Below is a summary of reported melting point ranges from various suppliers.

Property	Reported Value	Source
Melting Point	122.0-129.0 °C	Thermo Fisher Scientific
Melting Point	124-126 °C	Worldwide Life Sciences[1]
Melting Point	120-125 °C (lit.)	Sigma-Aldrich

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Fluoro-6-methoxybenzeneboronic acid** are crucial for its effective use in research and development.

Synthesis of 2-Fluoro-6-methoxybenzeneboronic Acid

A common method for the synthesis of **2-Fluoro-6-methoxybenzeneboronic acid** involves the ortho-lithiation of 3-fluoroanisole followed by reaction with a borate ester and subsequent acidic workup.

Materials:

- 3-Fluoroanisole
- n-Butyllithium (n-BuLi) in hexanes
- N-ethyl-N,N-diisopropylamine
- Triethyl borate
- Tetrahydrofuran (THF), anhydrous
- 2N Hydrochloric acid (HCl)
- Methyl tert-butyl ether (MTBE)
- Heptane
- Nitrogen gas

Procedure:

- A reaction vessel is charged with anhydrous THF (6 volumes) and N-ethyl-N,N-diisopropylamine (1.4 equivalents) under a nitrogen atmosphere.
- The solution is cooled to -70 °C.
- n-Butyllithium (2.5 M in hexane, 1.5 equivalents) is added slowly to the cooled solution.
- A solution of 3-fluoroanisole (1.0 equivalent) in anhydrous THF (6 volumes) is then added slowly, maintaining the temperature at -70 °C for 5 minutes.
- Triethyl borate (2.0 equivalents) is added slowly, and the reaction mixture is held at -70 °C for an additional 10 minutes.
- The reaction is quenched by the addition of 2N HCl.
- The quenched reaction mixture is extracted three times with MTBE (4 volumes each).
- The combined organic phases are concentrated to 1.5-3 total volumes.
- Heptane (7-9 volumes) is added dropwise, and the mixture is cooled to 0-10 °C and stirred for 3 hours to induce crystallization.
- The resulting solid is collected by filtration, rinsed with heptane (1.5 volumes), and dried under a stream of nitrogen at a temperature below 30 °C to yield (2-fluoro-6-methoxyphenyl)boronic acid[2].

Melting Point Determination

The melting point of a crystalline solid such as **2-Fluoro-6-methoxybenzeneboronic acid** can be determined using the capillary method with a melting point apparatus.

Materials and Equipment:

- **2-Fluoro-6-methoxybenzeneboronic acid**, finely powdered
- Capillary tubes (sealed at one end)

- Melting point apparatus (e.g., Mel-Temp)
- Thermometer or digital temperature probe

Procedure:

- A small amount of the finely powdered, dry **2-Fluoro-6-methoxybenzeneboronic acid** is introduced into the open end of a capillary tube.
- The tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.
- The loaded capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 5-10 °C per minute) to obtain an approximate melting point.
- The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
- A fresh sample is prepared and heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to about 2 °C per minute.
- The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.
- The temperature at which the last crystal melts is recorded as the end of the melting range. This provides the melting point range of the sample[3][4][5][6].

Applications in Drug Development and Organic Synthesis

2-Fluoro-6-methoxybenzeneboronic acid is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

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Role in Medicinal Chemistry

Boronic acids and their derivatives are of increasing interest in medicinal chemistry. They can act as bioisosteres of carboxylic acids and have been incorporated into several FDA-approved drugs^{[7][8]}. **2-Fluoro-6-methoxybenzeneboronic acid** serves as a precursor for the synthesis of:

- Functionally selective allosteric modulators of GABA_A receptors: These are important targets for therapies aimed at neurological and psychiatric disorders.
- Inhibitors of the checkpoint kinase Wee1: Wee1 is a crucial regulator of the cell cycle, making its inhibitors promising candidates for cancer therapy.

The general workflow for the application of boronic acids like **2-Fluoro-6-methoxybenzeneboronic acid** in the drug discovery process is outlined below.

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boronic acids in drug discovery.
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